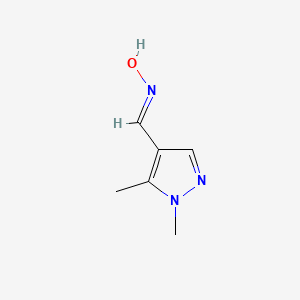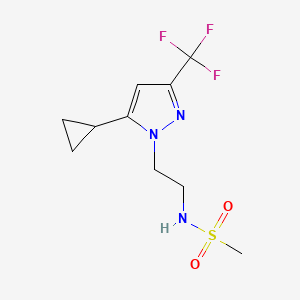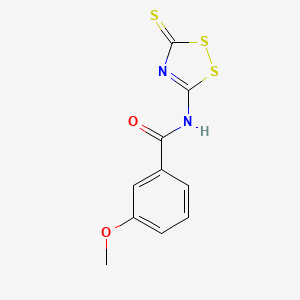![molecular formula C28H23N5O5 B2379838 N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-1H-indazole-3-carboxamide CAS No. 1032002-49-5](/img/structure/B2379838.png)
N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a chemical formula of C12H11FN4O2 . It contains an indazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with various functional groups, including an acetylamino group and a fluorophenyl group .Applications De Recherche Scientifique
Alzheimer’s Disease Therapeutics
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide (referred to as compound 3) and its N-substituted derivatives yielded a series of sulfonamides. These compounds were investigated for their potential as therapeutic agents for Alzheimer’s disease . Alzheimer’s disease is characterized by cholinesterase enzyme dysfunction, and cholinesterase inhibitors are commonly used to manage cognitive decline. The synthesized molecules were evaluated for their inhibition activity against cholinesterase enzymes, suggesting their possible therapeutic effect in treating Alzheimer’s disease.
Nonlinear Optical (NLO) Materials
Another study explored the compound’s nonlinear optical (NLO) properties. The compound was found to exhibit potential as an NLO material for applications such as frequency generators, optical limiters, and optical switches . NLO materials play a crucial role in modern technology, including telecommunications, laser systems, and optical data processing. The unique electronic structure of this compound makes it promising for NLO applications.
Antibacterial Activity
The same compound, along with its N-substituted derivatives, was tested for antibacterial activity. Several of these derivatives demonstrated potent therapeutic potential against both Gram-negative and Gram-positive bacterial strains . This finding suggests that the compound could be explored further as an antibacterial agent. Given the ongoing challenges of antibiotic resistance, novel compounds with antibacterial properties are of great interest.
Mécanisme D'action
Target of Action: Related compounds have shown inhibitory potential againstcholinestrases and lipoxygenase enzymes .
Mode of Action: It has been observed that similar compounds have shownantibacterial properties . These compounds were found to be active inhibitors of pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis .
Biochemical Pathways: Given its antibacterial properties, it can be inferred that it likely interferes with essential bacterial processes, leading to inhibition of bacterial growth .
Result of Action: The compound has shown promising results in inhibiting bacterial biofilm growth. Specifically, it was found to inhibit B. subtilis biofilm growth by 60.04% .
Action Environment:Mechanism of Action of N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-1H-indazole-3-carboxamide
Target of Action: This compound is a potent cannabinoid receptor agonist . The cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action: As a cannabinoid receptor agonist, this compound binds to the cannabinoid receptors, mimicking the effects of naturally occurring cannabinoids. This binding triggers a series of events inside the cell, leading to changes in cellular activity.
Biochemical Pathways: The activation of cannabinoid receptors can affect several biochemical pathways. For instance, it can inhibit the release of certain neurotransmitters, alter cell survival/death pathways, and modulate immune response.
Result of Action: The activation of cannabinoid receptors by this compound has shown promise in preclinical animal models as a treatment for pain and neuropathic pain .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O5/c1-16-3-6-18(7-4-16)26-31-28(38-32-26)21-14-33(27-20(25(21)35)9-5-17(2)29-27)15-24(34)30-19-8-10-22-23(13-19)37-12-11-36-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHACFLGYYVEPRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC6=C(C=C5)OCCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-1H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-3H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2379755.png)

![3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379757.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2379758.png)
![N-cyano-3-ethyl-N-[(4-methanesulfonyl-3-methoxyphenyl)methyl]aniline](/img/structure/B2379759.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2379760.png)

![ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B2379762.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2379769.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2379774.png)
![3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2379775.png)
